molecular formula C₁₂₃H₂₁₅N₃₉O₂₈S B612571 PACAP-38 (16-38), human, mouse, rat CAS No. 144025-82-1

PACAP-38 (16-38), human, mouse, rat

货号: B612571
CAS 编号: 144025-82-1
分子量: 2720.33
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pituitary adenylate cyclase-activating polypeptide-38 (16-38), commonly referred to as PACAP-38 (16-38), is a neuropeptide that belongs to the vasoactive intestinal polypeptide-secretin family. This peptide is derived from the larger PACAP-38 molecule and is known for its significant role in various physiological processes, including neuroprotection, neurodevelopment, and modulation of neurotransmitter release. PACAP-38 (16-38) is studied in human, mouse, and rat models for its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

PACAP-38 (16-38) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis typically involves the following steps:

    Resin Preparation: The synthesis begins with the attachment of the first amino acid to a solid resin support.

    Coupling Reactions: Subsequent amino acids are added one by one through coupling reactions, using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired PACAP-38 (16-38) sequence.

Industrial Production Methods

Industrial production of PACAP-38 (16-38) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves:

    Automated SPPS: Utilizing automated peptide synthesizers to perform the coupling and deprotection steps.

    Large-Scale Purification: Employing preparative HPLC for large-scale purification of the peptide.

    Lyophilization: The purified peptide is lyophilized to obtain a stable, dry powder form suitable for storage and further use.

化学反应分析

Types of Reactions

PACAP-38 (16-38) primarily undergoes the following types of reactions:

    Oxidation: The methionine residue in PACAP-38 (16-38) can undergo oxidation to form methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

PACAP-38 (16-38) has a wide range of scientific research applications, including:

    Neuroprotection: Studied for its ability to protect neurons from oxidative stress and apoptosis.

    Neurodevelopment: Investigated for its role in promoting neuronal growth and differentiation.

    Migraine Research: Explored as a potential target for migraine treatment due to its involvement in pain pathways.

    Cardiovascular Research: Examined for its vasodilatory effects and potential therapeutic applications in cardiovascular diseases.

    Endocrinology: Studied for its effects on hormone secretion and regulation.

作用机制

PACAP-38 (16-38) exerts its effects through binding to specific receptors, including the PAC1 receptor and VPAC1 and VPAC2 receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways, resulting in diverse physiological effects such as neuroprotection, vasodilation, and modulation of neurotransmitter release.

相似化合物的比较

Similar Compounds

    Pituitary Adenylate Cyclase Activating Polypeptide-27 (PACAP-27): A shorter isoform of PACAP-38 with similar biological activities.

    Vasoactive Intestinal Polypeptide (VIP): A related neuropeptide with overlapping receptor affinity and physiological effects.

    Calcitonin Gene-Related Peptide (CGRP): Another neuropeptide involved in migraine pathophysiology with distinct receptor interactions.

Uniqueness

PACAP-38 (16-38) is unique due to its specific sequence and receptor interactions, which confer distinct biological activities. Unlike PACAP-27, PACAP-38 (16-38) has additional amino acids that may influence its stability and receptor binding affinity. Compared to VIP and CGRP, PACAP-38 (16-38) has a higher affinity for the PAC1 receptor, leading to unique signaling outcomes.

生物活性

Pituitary adenylate cyclase-activating peptide (PACAP) is a neuropeptide that plays a crucial role in various physiological processes, including neuroprotection, vasodilation, and neurotransmitter release. PACAP-38, the longer isoform of this peptide, has been extensively studied for its biological activity across different species, including humans, mice, and rats. This article delves into the biological activity of PACAP-38 (16-38), focusing on its mechanisms, effects on headache disorders, and associated signaling pathways.

Overview of PACAP-38

PACAP exists in two main isoforms: PACAP-27 and PACAP-38. The latter is known for its higher potency in activating adenylate cyclase compared to vasoactive intestinal peptide (VIP). The amino acid sequence of PACAP-38 is critical for its biological activity, influencing receptor binding and subsequent intracellular signaling pathways.

PACAP exerts its effects primarily through three types of receptors: PAC1, VPAC1, and VPAC2. Among these, PAC1 has the highest affinity for PACAP-38. The activation of these receptors leads to various intracellular responses, including:

  • Adenylyl Cyclase Activation : This is the primary mechanism through which PACAP-38 exerts its effects, leading to increased cyclic AMP (cAMP) levels.
  • Neuroprotective Effects : Research indicates that PACAP-38 can protect neurons from ischemic damage by modulating apoptotic pathways and promoting cell survival .
  • Mast Cell Degranulation : Studies have shown that PACAP-38 can induce mast cell degranulation, which is significant in migraine pathophysiology .

Induction of Migraine-Like Headaches

Numerous clinical studies have established PACAP-38 as a potent trigger for migraine-like headaches:

  • In a study involving 21 participants with post-traumatic headache (PTH), 95% reported migraine-like headaches after receiving an infusion of PACAP-38 compared to only 10% in the placebo group .
StudyParticipantsResponse RatePlacebo Response
PTH Study2195%10%

This striking response highlights the role of PACAP-38 in headache mechanisms and suggests potential therapeutic targets for migraine treatment.

Vascular Effects

PACAP-38 has been shown to induce significant vascular changes during headache attacks:

  • It causes vasodilation in cranial blood vessels and has a longer-lasting effect compared to VIP-induced vasodilation . This effect is crucial as it contributes to the development of migraine attacks.

Case Studies and Research Findings

  • Neuroprotective Studies : In a rat model of middle cerebral artery occlusion (MCAO), PACAP-38 demonstrated neuroprotective properties by reducing infarct size and improving neurological outcomes .
  • Sex Differences : Research indicates that female rats express higher levels of PACAP than males in certain brain regions, suggesting that sex-related differences may influence susceptibility to migraine disorders .
  • Mast Cell Studies : A study showed that PACAP-induced mast cell degranulation is mediated through novel receptors distinct from traditional PACAP receptors, indicating complex interactions in inflammatory responses .

Summary of Findings

PACAP-38 exhibits significant biological activity across various systems:

  • Migraine Trigger : It is a potent inducer of migraine-like headaches.
  • Neuroprotection : Provides protective effects against neuronal damage.
  • Vasodilation : Induces prolonged vasodilation affecting cranial blood flow.

属性

IUPAC Name

2-amino-N-[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[4-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H215N39O28S/c1-65(2)59-88(159-121(190)98(68(7)8)161-102(171)71(12)142-101(170)70(11)144-115(184)89(60-66(3)4)155-117(186)91(62-74-39-43-76(164)44-40-74)157-110(179)81(32-18-24-53-127)148-109(178)82(33-19-25-54-128)153-119(188)97(67(5)6)160-103(172)72(13)143-106(175)87(49-58-191-14)147-104(173)77(130)45-47-93(131)165)105(174)141-64-96(168)145-79(30-16-22-51-125)107(176)149-84(35-27-56-139-122(135)136)112(181)156-90(61-73-37-41-75(163)42-38-73)116(185)151-80(31-17-23-52-126)108(177)152-86(46-48-94(132)166)113(182)150-85(36-28-57-140-123(137)138)114(183)162-99(69(9)10)120(189)154-83(34-20-26-55-129)111(180)158-92(63-95(133)167)118(187)146-78(100(134)169)29-15-21-50-124/h37-44,65-72,77-92,97-99,163-164H,15-36,45-64,124-130H2,1-14H3,(H2,131,165)(H2,132,166)(H2,133,167)(H2,134,169)(H,141,174)(H,142,170)(H,143,175)(H,144,184)(H,145,168)(H,146,187)(H,147,173)(H,148,178)(H,149,176)(H,150,182)(H,151,185)(H,152,177)(H,153,188)(H,154,189)(H,155,186)(H,156,181)(H,157,179)(H,158,180)(H,159,190)(H,160,172)(H,161,171)(H,162,183)(H4,135,136,139)(H4,137,138,140)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNCPZMLQNUITC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H215N39O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2720.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。